ethyl (2S)-4-amino-2-hydroxybutanoate
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Overview
Description
Ethyl (2S)-4-amino-2-hydroxybutanoate is an organic compound that belongs to the class of esters It is derived from the amino acid serine and is characterized by the presence of an amino group, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-4-amino-2-hydroxybutanoate can be synthesized through the esterification of (2S)-4-amino-2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of esterification processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: (2S)-4-amino-2-hydroxybutanoic acid and ethanol.
Reduction: (2S)-4-amino-2-hydroxybutanol.
Scientific Research Applications
Ethyl (2S)-4-amino-2-hydroxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in amino acid metabolism. The presence of the amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions that influence its reactivity and function .
Comparison with Similar Compounds
Ethyl (2S)-4-amino-2-hydroxybutanoate can be compared with other similar compounds such as:
Ethyl lactate: Both are esters, but ethyl lactate lacks the amino group present in this compound.
Ethyl acetate: A simpler ester with no amino or hydroxyl groups, used primarily as a solvent.
Methyl butyrate: Another ester with a different alkyl group, used for its fruity aroma.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl (2S)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)5(8)3-4-7/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
KSCZLCFMSHHFAK-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCN)O |
Canonical SMILES |
CCOC(=O)C(CCN)O |
Origin of Product |
United States |
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